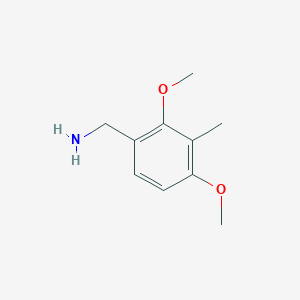

2,4-Dimethoxy-3-methylbenzylamine

Description

Structural Classification and Nomenclature within Substituted Benzylamine (B48309) Derivatives

2,4-Dimethoxy-3-methylbenzylamine is a primary arylamine belonging to the broad class of benzylamines. The core structure consists of a benzyl (B1604629) group (a benzene (B151609) ring attached to a CH₂ group) linked to an amine (NH₂) functional group. Its formal classification is as a substituted benzylamine, where the benzene ring is decorated with three specific substituents: two methoxy (B1213986) groups (-OCH₃) at positions 2 and 4, and a methyl group (-CH₃) at position 3.

According to IUPAC nomenclature, the systematic name for this compound is (2,4-dimethoxy-3-methylphenyl)methanamine . The naming convention identifies the "methanamine" as the primary functional group, with the complex substituted phenyl ring treated as a single substituent on the methyl group of the methanamine. The parent structure, benzylamine, is also referred to as phenylmethanamine. nih.gov The presence of the electron-donating methoxy and methyl groups on the aromatic ring significantly influences the compound's electronic properties and reactivity compared to unsubstituted benzylamine.

Table 1: Physicochemical Properties of this compound (Note: Due to the compound's specialized nature, extensive experimental data is not widely published. Properties are calculated where possible.)

| Property | Value |

| Molecular Formula | C₁₀H₁₅NO₂ |

| Molecular Weight | 181.23 g/mol |

| IUPAC Name | (2,4-dimethoxy-3-methylphenyl)methanamine |

| CAS Number | Not assigned |

| Boiling Point | Data not available |

| Density | Data not available |

| Solubility | Data not available |

For context, the properties of the well-documented parent compound, 2,4-dimethoxybenzylamine (B23717), are provided below.

Table 2: Physicochemical Properties of 2,4-Dimethoxybenzylamine

| Property | Value | Source |

| Molecular Formula | C₉H₁₃NO₂ | nih.govsigmaaldrich.com |

| Molecular Weight | 167.21 g/mol | sigmaaldrich.com |

| CAS Number | 20781-20-8 | sigmaaldrich.com |

| Boiling Point | 140 °C at 1 mmHg | sigmaaldrich.com |

| Density | 1.113 g/mL at 25 °C | sigmaaldrich.com |

| Refractive Index | n20/D 1.549 | sigmaaldrich.com |

Historical Overview of the Significance of Dimethoxybenzylamine Scaffolds in Organic Synthesis

While specific historical accounts of this compound are scarce, the broader dimethoxybenzylamine scaffold has been a cornerstone in synthetic chemistry for decades. Compounds like 2,4-dimethoxybenzylamine and 3,4-dimethoxybenzylamine (B142225) (veratrylamine) have long been recognized as important intermediates in the synthesis of pharmaceuticals and other complex organic molecules. google.comnih.gov

A pivotal role for these scaffolds emerged in the field of peptide synthesis. In 1971, the 2,4-dimethoxybenzyl (Dmb) group was investigated as a protecting group for the amide side chains of glutamine and asparagine. acs.org This was a significant development, as protecting these functional groups is crucial to prevent undesirable side reactions during the stepwise assembly of peptide chains. The Dmb group offered a unique advantage: it was stable to many reaction conditions but could be readily removed with acids like trifluoroacetic acid, providing a valuable tool for orthogonal protection strategies. acs.org

Furthermore, dimethoxybenzylamines are key starting materials for constructing larger molecular frameworks. Their amine functionality allows them to participate in a wide range of reactions, including the synthesis of heterocyclic compounds like isoquinolines, which form the core of many biologically active alkaloids. nih.gov Patents from several decades ago highlight the use of 2,4-dimethoxybenzylamine as a crucial intermediate for industrial resins, drugs, and fragrances, underscoring its long-standing industrial relevance. google.comgoogle.com

Contemporary Research Trajectories and Broad Utility of the 2,4-Dimethoxybenzyl Moiety

The utility of the 2,4-dimethoxybenzyl (DMB or DMPM) group, the defining feature of this compound, continues to be a major focus in modern organic synthesis, primarily for its role as a protecting group. chem-station.com The two electron-donating methoxy groups on the benzyl ring make the DMB group significantly more acid-labile than a standard benzyl (Bn) group or even the related p-methoxybenzyl (PMB) group. chem-station.comorganic-chemistry.org This heightened sensitivity allows for its selective removal under milder acidic conditions, a critical feature in multi-step syntheses of complex molecules where other acid-sensitive groups must remain intact. organic-chemistry.org

Key applications of the 2,4-dimethoxybenzyl moiety include:

Protection of Amines and Amides: The DMB group is frequently used to protect primary and secondary amines. The resulting N-DMB bond is stable to a variety of non-acidic reagents but can be cleaved efficiently with acids such as trifluoroacetic acid (TFA). rsc.orgbme.hu This strategy has been employed in the synthesis of complex nitrogen-containing heterocycles. bme.hu

Protection of Alcohols and Phenols: Alcohols and phenols can be converted to their corresponding DMB ethers. These are more readily cleaved under oxidative conditions (e.g., with DDQ, 2,3-dichloro-5,6-dicyanobenzoquinone) than standard benzyl ethers, a reaction facilitated by the electron-rich nature of the dimethoxy-substituted ring. chem-station.comtotal-synthesis.com

Use in Solid-Phase Synthesis: The DMB scaffold has been incorporated into linkers for solid-phase synthesis, a technology central to combinatorial chemistry and drug discovery. For instance, a 2,4-dimethoxybenzyl arylhydrazine (DMBAH) linker has been developed as a "safety-catch" linker, stable to various reaction conditions but cleavable under specific oxidative protocols.

Synthesis of Heterocycles: Substituted benzylamines, including 2,4-dimethoxybenzylamine, serve as versatile nucleophiles and precursors in the synthesis of heterocyclic systems. They are used as ammonia (B1221849) equivalents in multi-component reactions like the Ugi reaction and in the construction of quinolines and isoquinolines. sigmaaldrich.comorganic-chemistry.orgrsc.org

The presence of the 3-methyl group in this compound adds another layer of complexity and potential utility. This group introduces steric hindrance near the 2-methoxy group and further modifies the electronic properties of the aromatic ring, which could fine-tune the lability of the protecting group or influence the stereochemical outcome of reactions in which it participates. While specific research on these effects is not yet widespread, the compound represents a potentially valuable tool for chemists seeking nuanced control in advanced organic synthesis.

Structure

2D Structure

3D Structure

Properties

CAS No. |

887582-01-6 |

|---|---|

Molecular Formula |

C10H15NO2 |

Molecular Weight |

181.23 g/mol |

IUPAC Name |

(2,4-dimethoxy-3-methylphenyl)methanamine |

InChI |

InChI=1S/C10H15NO2/c1-7-9(12-2)5-4-8(6-11)10(7)13-3/h4-5H,6,11H2,1-3H3 |

InChI Key |

OPQZRWOPFHFMPU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1OC)CN)OC |

Origin of Product |

United States |

Synthetic Methodologies for 2,4 Dimethoxy 3 Methylbenzylamine and Its Key Precursors

Direct Synthetic Routes to the 2,4-Dimethoxy-3-methylbenzylamine Core

Direct synthetic routes to the this compound core primarily focus on the formation of the benzylamine (B48309) moiety from a corresponding benzaldehyde (B42025) derivative.

Reductive amination is a highly effective and widely used method for the synthesis of amines, including benzylamines. masterorganicchemistry.com This process involves the reaction of an aldehyde or ketone with an amine, followed by the reduction of the resulting imine intermediate. For the synthesis of this compound, the starting material would be 2,4-dimethoxy-3-methylbenzaldehyde (B1295677). sigmaaldrich.com

The reaction can be carried out using various reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a common choice, though other reagents like sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are also employed, often to achieve higher selectivity. masterorganicchemistry.com Catalytic hydrogenation over a metal catalyst such as palladium on carbon (Pd/C) or Raney nickel is another effective reduction method. researchgate.net The amine source is typically ammonia (B1221849) or an ammonium (B1175870) salt, such as ammonium formate, which provides both the nitrogen atom and the hydrogen for reduction in transfer hydrogenation processes. organic-chemistry.org

A general scheme for the reductive amination is as follows: 2,4-dimethoxy-3-methylbenzaldehyde + NH₃ + [H] → this compound + H₂O

The reaction conditions, including solvent and temperature, can be optimized to maximize the yield of the desired primary amine and minimize the formation of secondary and tertiary amine byproducts. organic-chemistry.org

The synthesis of the key precursor, 2,4-dimethoxy-3-methylbenzaldehyde, often requires a multistep sequence to introduce the substituents at the correct positions on the benzene (B151609) ring. odinity.com One potential starting material is m-dimethoxybenzene, which can undergo chloromethylation to produce 2,4-dimethoxybenzyl chloride. This intermediate can then be converted to the benzylamine. google.com

Alternatively, a two-step, one-pot procedure for the synthesis of substituted benzaldehydes has been developed. rug.nlnih.govacs.orgresearchgate.net This method involves the use of a stable aluminum hemiaminal as a protected aldehyde intermediate, which can then undergo cross-coupling reactions with organometallic reagents to introduce various substituents. rug.nlnih.govacs.orgresearchgate.net While this specific methodology was demonstrated for other substituted benzaldehydes, the principle could be adapted for the synthesis of 2,4-dimethoxy-3-methylbenzaldehyde from a suitably functionalized precursor.

Stereoselective and Enantioselective Synthesis of Chiral this compound Derivatives

The synthesis of chiral amines is of significant interest, particularly in the pharmaceutical industry. bme.hu While this compound itself is not chiral, derivatives can be synthesized to be enantiomerically pure.

Chiral auxiliaries are enantiomerically pure compounds that can be temporarily attached to a substrate to direct a chemical reaction to produce a specific stereoisomer. google.comnumberanalytics.com For the synthesis of chiral benzylamine derivatives, a chiral amine can be reacted with a benzaldehyde to form a chiral imine. Subsequent reaction of this imine with a nucleophile, followed by removal of the chiral auxiliary, can yield an enantiomerically enriched amine. google.com Ellman's chiral tert-butanesulfinamide is a notable example of a chiral auxiliary used for the stereoselective synthesis of chiral amines. osi.lv

Another approach involves the use of chiral α-substituted benzylamines as reagents. google.com These can be used to introduce a nitrogen atom while creating an asymmetric environment that favors the formation of one diastereomer. google.com The auxiliary can then be removed in a later step. google.com

Biocatalysis, using enzymes to perform chemical transformations, has emerged as a powerful tool for the synthesis of chiral compounds. mdpi.com Transaminases (TAs) are enzymes that catalyze the transfer of an amino group from a donor molecule to a ketone or aldehyde, producing a chiral amine. bme.hunih.govnih.govresearchgate.net This method is highly stereoselective and operates under mild conditions. bme.hu

For the synthesis of a chiral derivative of this compound, a corresponding prochiral ketone would be used as the substrate. The choice of transaminase enzyme is critical as it determines the stereochemical outcome of the reaction. nih.gov The process can be optimized by using various strategies to shift the reaction equilibrium towards the product, such as using an excess of the amine donor or removing the byproduct. nih.gov

Functionalization and Salt Formation of this compound

The primary amine group of this compound allows for a variety of functionalization reactions. nih.govbohrium.comproquest.comnih.govresearchgate.net These include N-alkylation to form secondary and tertiary amines, and acylation to form amides. These reactions can be used to build more complex molecules. For instance, the benzylamine can be reacted with acid chlorides or anhydrides to introduce various acyl groups.

The 2,4 Dimethoxy 3 Methylbenzyl Dmtb Moiety As a Protecting Group in Chemical Synthesis

Fundamental Principles of Nitrogen Protection with the DMtB Group

The 2,4-Dimethoxy-3-methylbenzyl group, often abbreviated as DMtB or DMB, functions as a protecting group for various nitrogen-containing functional groups, including amines, amides, and sulfamates. wustl.edubme.hursc.org Its utility stems from a balance of stability under a range of reaction conditions and its susceptibility to cleavage under specific, often mild, acidic conditions. bme.hursc.org

The introduction of the DMtB group typically involves the reaction of the nitrogen-containing substrate with 2,4-dimethoxy-3-methylbenzylamine or a derivative thereof. For instance, in the synthesis of 1,3-diazaoxindoles, 2,4-dimethoxybenzylamine (B23717) hydrochloride has been successfully used to substitute a halogen atom, leading to the formation of a DMB-protected amino ester derivative. bme.hu

The key to the DMtB group's function lies in the electronic properties of the substituted benzene (B151609) ring. The two methoxy (B1213986) groups are electron-donating, which increases the electron density of the ring and makes the benzylic position more susceptible to cleavage. chem-station.com This electronic enrichment facilitates the removal of the group under acidic conditions, often with reagents like trifluoroacetic acid (TFA) or p-toluenesulfonic acid (p-TsOH). bme.hursc.org For example, the deprotection of N-diprotected phenol (B47542) O-sulfamates with 10% trifluoroacetic acid in dichloromethane (B109758) occurs quantitatively within two hours at room temperature. rsc.orgresearchgate.net

The stability of the DMtB group is also a critical feature. N-protected sulfamates with the 2,4-dimethoxybenzyl group have demonstrated stability towards oxidizing and reducing agents, as well as bases and nucleophiles, making them suitable for multi-step syntheses. rsc.orgresearchgate.net

Strategic Implementation in Diverse Synthetic Targets

The versatility of the DMtB protecting group is evident in its application across various areas of chemical synthesis, from complex peptides to novel heterocyclic structures.

Integration into Peptide and Peptidomimetic Synthesis

In the intricate field of peptide synthesis, protecting the side chains of amino acids is crucial to prevent unwanted side reactions during chain elongation. wustl.edursc.org The 2,4-dimethoxybenzyl (Dmb) group has been investigated as a protecting group for the amide side chains of glutamine and asparagine. wustl.edu The Dmb derivatives can be removed with trifluoroacetic acid or anhydrous hydrogen fluoride (B91410) to yield the free amide. wustl.edu A significant advantage of using Dmb-protected glutamyl derivatives is the prevention of pyroglutamyl peptide formation, a common side reaction. wustl.edu However, the use of alkali with Dmb-protected asparaginyl peptides is not recommended due to the formation of product mixtures. wustl.edu

While the closely related 4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino}benzyl ester (Dmab) group has been used for protecting the glutamyl side-chain in the synthesis of cyclic peptides, it has been associated with the formation of Nα-pyroglutamyl chain-terminated peptides as side-products. rsc.org

Application in the Construction of Heterocyclic Systems (e.g., Diazaoxindoles, Oxadiazoles)

The synthesis of other heterocyclic systems also benefits from the use of benzyl-type protecting groups, showcasing the broader applicability of the principles underlying DMtB protection. The construction of medium-sized heterocycles, for example, often involves transition-metal-catalyzed intramolecular cyclization, a process where protecting groups are essential. nih.gov

Use in the Protection of Sulfamate (B1201201) Functional Groups

Sulfamates are an important class of functional groups in medicinal chemistry. rsc.org However, their synthesis can be challenging due to the lability of the O-sulfamate group, particularly under basic conditions. rsc.orgresearchgate.net A protecting group strategy for sulfamates has been developed where both sulfamate NH protons are replaced with 2,4-dimethoxybenzyl groups. rsc.org This N-diprotection renders the sulfamate stable to various reagents, including oxidizing and reducing agents, bases, and nucleophiles. rsc.orgresearchgate.net

The synthesis of these protected sulfamates involves a multi-step process that proceeds in high yields. rsc.org The deprotection is achieved cleanly and quantitatively with 10% trifluoroacetic acid in dichloromethane at room temperature within two hours. rsc.orgresearchgate.net This robust protection-deprotection protocol allows for greater flexibility in the synthesis of phenolic O-sulfamates. rsc.org

Facilitation of Selective N-Methylation and Other Alkylation Reactions

The strategic use of protecting groups can also facilitate selective alkylation reactions. While direct research on the DMtB group specifically for selective N-methylation is not extensively detailed in the provided context, the principles of nitrogen protection are fundamental to achieving such selectivity. By masking certain nitrogen atoms within a molecule with a protecting group like DMtB, other, unprotected nitrogen atoms can be selectively alkylated.

Considerations for Orthogonal Protecting Group Strategies in Conjunction with DMtB

In the synthesis of complex molecules with multiple functional groups, the concept of orthogonal protection is paramount. organic-chemistry.orgnih.gov An orthogonal protecting group strategy allows for the selective removal of one protecting group in the presence of others, enabling a stepwise and controlled synthesis. organic-chemistry.org

The DMtB group, being acid-labile, can be integrated into orthogonal protection schemes with groups that are cleaved under different conditions. bme.hursc.org For example, it is orthogonal to base-labile groups like the 9-fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in solid-phase peptide synthesis and removed by treatment with a base such as piperidine (B6355638). researchgate.netiris-biotech.de

It is also orthogonal to groups removed by hydrogenolysis, such as the benzyl (B1604629) (Bn) group, or those cleaved by specific reagents like the allyloxycarbonyl (Alloc) group, which is removed by palladium catalysis. wikipedia.orgresearchgate.net The Dmab group, a related benzyl-type protecting group, is considered quasi-orthogonal to the Fmoc/tBu strategy as it is stable to piperidine and TFA but is cleaved by hydrazine. sigmaaldrich.com

The selection of an appropriate orthogonal protecting group strategy is critical for the successful synthesis of complex targets. For instance, in the synthesis of cyclic peptides, orthogonal protecting groups are required for the side-chain amino and carboxylate functionalities to allow for the formation of a lactam bridge. rsc.org The compatibility of the DMtB group with other protecting groups makes it a valuable component in the synthetic chemist's toolbox for designing sophisticated, multi-step synthetic routes.

Deprotection Chemistry of the 2,4 Dimethoxy 3 Methylbenzyl Group

Acid-Catalyzed Cleavage Mechanisms and Optimized Conditions

Acid-catalyzed cleavage is the most common method for removing the DMtB group. The reaction proceeds via a stabilized benzylic carbocation intermediate, facilitated by the electron-donating methoxy (B1213986) and methyl substituents. The stability of this cation allows for cleavage under relatively mild acidic conditions compared to a simple benzyl (B1604629) group.

The choice of acid catalyst is crucial and dictates the reaction's speed and selectivity. Strong acids are generally required to effect the cleavage of the benzyl-nitrogen bond.

Trifluoroacetic Acid (TFA): TFA is a widely used reagent for DMtB deprotection. It is effective in moderate concentrations, often in a dichloromethane (B109758) (DCM) solvent system. For the closely related 2,4-dimethoxybenzyl (DMB) group, deprotection can be achieved quantitatively at room temperature using 10% TFA in DCM. rsc.orgresearchgate.net This method is valued for its efficacy and the volatile nature of the acid and solvent, which simplifies workup procedures.

Triflic Acid (TfOH): As one of the strongest organic acids, triflic acid can cleave even robust benzyl protecting groups. bme.hu It is particularly useful when TFA proves too weak to remove the DMtB group from less reactive substrates, such as certain N-aryl systems. bme.hu Often used in catalytic amounts, its high acidity can accelerate the reaction, but it also increases the risk of side reactions if not properly controlled. ucla.edu For the deprotection of p-methoxybenzyl (PMB) ethers, a related group, TfOH has been used effectively at 0.5 equivalents in DCM. ucla.edu

p-Toluenesulfonic Acid (p-TsOH): p-TsOH is a strong, solid organic acid that is easier to handle than liquid acids like TFA or TfOH. nih.govscbt.comnih.gov It is an effective catalyst for various acid-mediated reactions, including the removal of protecting groups. nih.govresearchgate.net Its application in DMtB deprotection is viable, particularly under conditions where a non-volatile acid is preferred, often requiring heating to achieve complete reaction.

| Acid Catalyst | Typical Conditions | Key Advantages | Considerations |

|---|---|---|---|

| Trifluoroacetic Acid (TFA) | 10-50% in CH₂Cl₂ or neat, 0°C to RT | Effective, volatile, easy workup. rsc.org | May not be strong enough for highly stable systems. bme.hu |

| Triflic Acid (TfOH) | Catalytic to stoichiometric amounts in CH₂Cl₂, often with a scavenger. ucla.edu | Very strong, cleaves highly stable groups. bme.hu | Can cause degradation of sensitive substrates. ucla.edu |

| p-Toluenesulfonic Acid (p-TsOH) | Stoichiometric amounts in solvents like toluene (B28343) or CH₂Cl₂, often with heat. researchgate.net | Solid, non-volatile, easy to handle. nih.gov | May require elevated temperatures; can be less reactive than TfOH. |

The rate and selectivity of the debenzylation process are heavily influenced by the electronic and steric environment of the benzyl group.

Electronic Effects: The two electron-donating methoxy groups at the ortho (C2) and para (C4) positions play a dominant role. They stabilize the incipient benzylic carbocation formed upon protonation and cleavage of the C-N bond through resonance. This increased stability lowers the activation energy for the deprotection, making the DMtB group significantly more acid-labile than the simple benzyl or even the p-methoxybenzyl (PMB) group. chem-station.comorganic-chemistry.org The additional electron-donating 3-methyl group further enhances this effect, increasing the electron density of the aromatic ring and providing further stabilization to the carbocation, leading to faster cleavage kinetics compared to the 2,4-DMB group.

Steric Effects: While electronic factors are primary, steric hindrance can also play a role. The presence of the 3-methyl group adds some steric bulk around the benzylic carbon. However, in the context of acid-catalyzed deprotection, this steric effect is generally minimal and is overshadowed by the powerful electronic stabilization that accelerates the reaction. The primary influence of substituents on hydrogenolysis, a different deprotection method, is often attributed more to electronic properties than steric hindrance. researchgate.net

The choice of solvent and the use of additives are critical for optimizing the deprotection reaction, maximizing yield, and minimizing side reactions.

Solvent Systems: Dichloromethane (CH₂Cl₂) is the most common solvent for acid-catalyzed deprotection of the DMtB group due to its ability to dissolve a wide range of organic substrates and its relative inertness under strongly acidic conditions. rsc.orgucla.edu Other non-nucleophilic solvents such as dichloroethane or toluene may also be used. nih.gov In some cases, the acid itself, like neat TFA, can serve as the solvent. nih.gov

Additives (Cation Scavengers): During acid-catalyzed cleavage, a highly reactive DMtB carbocation is generated. This electrophilic species can potentially re-alkylate the deprotected amine or other nucleophilic sites on the substrate, leading to undesired byproducts. To prevent this, "cation scavengers" are frequently added to the reaction mixture. These are electron-rich compounds that are more nucleophilic than the substrate and can efficiently trap the carbocation. Common scavengers include:

Anisole: Often used to trap the liberated benzyl cation. bme.hu

1,3-Dimethoxybenzene: A highly effective scavenger due to its high electron density, which can significantly improve yields and shorten reaction times. ucla.edu

Thioanisole or Triethylsilane: Can also act as effective cation scavengers, reducing the benzylic cation to an inert hydrocarbon.

Oxidative Removal Methods for the DMtB Group

Oxidative cleavage provides an alternative to acid-catalyzed methods and is particularly useful for substrates that are acid-sensitive. This method relies on the oxidation of the electron-rich dimethoxybenzyl group.

Common oxidizing agents include 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) and ceric ammonium (B1175870) nitrate (B79036) (CAN). bme.huclockss.org The reaction with DDQ is thought to proceed through the formation of a charge-transfer complex between the electron-rich DMtB ring and the electron-deficient DDQ. chem-station.com Subsequent steps lead to the cleavage of the benzyl-nitrogen bond.

However, the efficacy of these oxidants can be substrate-dependent. In some cases, particularly with certain heterocyclic systems, deprotection with DDQ or CAN may fail to proceed or may lead to complex mixtures. bme.huclockss.org For the related 3,4-dimethoxybenzyl (DMB) group, phenyliodine(III) bis(trifluoroacetate) (PIFA) has been shown to be a successful deprotection agent under mild conditions when DDQ and CAN were ineffective, suggesting its potential applicability for the DMtB group as well. clockss.org The choice of solvent is also critical for oxidative methods, with non-polar solvents like benzene (B151609) sometimes proving optimal over more common solvents like acetonitrile (B52724) or dichloromethane to avoid decomposition products. clockss.org

Catalytic Hydrogenolysis and Other Reductive Deprotection Strategies

Catalytic hydrogenolysis is a standard and mild method for cleaving benzyl groups, typically involving hydrogen gas (H₂) and a palladium on carbon (Pd/C) catalyst. clockss.orgorganic-chemistry.org This method reduces the benzyl group to toluene, leaving the deprotected amine.

However, the application of hydrogenolysis to the DMtB group can be challenging. The electron-donating methoxy and methyl groups on the aromatic ring can decrease the efficiency of the hydrogenolysis reaction. researchgate.net This is because these groups increase the electron density on the palladium catalyst surface, which can inhibit the reaction. In some instances, this deactivation effect can be exploited for selective deprotections, where a simple benzyl group is cleaved in the presence of a more electron-rich dimethoxybenzyl group. organic-chemistry.orgresearchgate.net Therefore, while feasible, hydrogenolysis of the DMtB group may require more forcing conditions (higher pressure or catalyst loading) or may not be the most reliable method compared to acid-catalyzed cleavage.

Maintenance of Stereochemical Fidelity During DMtB Deprotection Processes

A critical consideration during any deprotection step is the preservation of the stereochemical integrity of the molecule, especially at stereocenters adjacent to the protected nitrogen atom. Harsh reaction conditions, whether strongly acidic or oxidative, can pose a risk of epimerization or racemization.

For acid-catalyzed deprotection, the use of milder conditions, such as lower temperatures (e.g., 0 °C) and the careful titration of the acid, can help maintain stereochemical fidelity. Studies on the deprotection of p-methoxybenzyl esters using 10% TFA in dichloromethane have shown no epimerization of the adjacent stereocenter. nih.gov This suggests that under controlled conditions, the risk can be minimized for benzyl-type protecting groups. The use of cation scavengers also plays an indirect role by preventing side reactions that could potentially compromise stereocenters.

Oxidative methods, such as those using DDQ, are generally considered mild and are often performed at room temperature, which is favorable for maintaining stereochemical integrity. clockss.org Similarly, catalytic hydrogenolysis is typically performed under neutral conditions and is known for its mildness, posing a low risk to stereocenters, provided the catalyst does not induce isomerization of other functionalities in the molecule.

Computational and Mechanistic Investigations of 2,4 Dimethoxy 3 Methylbenzylamine Chemistry

Quantum Chemical Studies (Density Functional Theory, Ab Initio) on Molecular Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are powerful tools for understanding the molecular structure and reactivity of organic compounds. For derivatives of benzylamine (B48309), these studies provide insights into geometric parameters, electronic distribution, and frontier molecular orbitals (HOMO and LUMO), which are key to predicting chemical behavior.

Molecular Structure: The geometry of 2,4-dimethoxy-3-methylbenzylamine is expected to be characterized by a nearly planar phenyl ring. The bond lengths and angles would be influenced by the electronic and steric effects of the substituents. The C-N bond of the benzylamine moiety, and the C-O bonds of the methoxy (B1213986) groups are of particular interest. The methyl group at the 3-position is likely to cause some steric strain, which may lead to slight out-of-plane bending of the substituents.

Table 1: Postulated Geometric Parameters of this compound from DFT Calculations

| Parameter | Predicted Value |

| C-N Bond Length (Å) | ~1.47 |

| C1-C2 Bond Length (Å) | ~1.40 |

| C-O (methoxy) Bond Length (Å) | ~1.37 |

| C-C-N Bond Angle (°) | ~112 |

| C-O-C (methoxy) Bond Angle (°) | ~118 |

Note: These are estimated values based on typical DFT calculations for similar molecules.

Reactivity: The reactivity of this compound is largely governed by the electron-donating nature of the two methoxy groups, which increase the electron density of the aromatic ring, making it more susceptible to electrophilic attack. The HOMO and LUMO energies are critical in this regard. The HOMO is likely to be localized on the electron-rich aromatic ring, while the LUMO may be centered on the aminomethyl group or the aromatic ring, depending on the specific interactions. The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical stability.

Mechanistic Elucidation of Synthetic Transformations Involving this compound

The 2,4-dimethoxybenzyl (DMB) group, closely related to the structure of this compound, is often used as a protecting group in organic synthesis, particularly for amines and amides. bme.huwustl.edu The cleavage of the DMB group under acidic conditions is a key transformation, and its mechanism has been the subject of computational studies. bme.hu

Transition State Characterization and Reaction Pathway Analysis

The acid-catalyzed deprotection of N-(2,4-dimethoxybenzyl) amides serves as a model for understanding the reactivity of the 2,4-dimethoxybenzyl moiety. Quantum chemical calculations have been employed to elucidate the reaction mechanism of this process. bme.hu These studies often involve locating the transition states and mapping the potential energy surface of the reaction.

For the acid-promoted cleavage of a DMB-protected amide, the reaction is initiated by protonation. Computational studies have shown that the reaction can proceed through different pathways, and identifying the lowest energy path is crucial. bme.hu Transition state structures are characterized by a single imaginary frequency in their vibrational analysis, corresponding to the motion along the reaction coordinate.

Table 2: Postulated Energetics for the Acid-Catalyzed Deprotection of a DMB-Amide

| Step | Species | Relative Energy (kcal/mol) |

| 1 | Reactants (DMB-amide + H+) | 0 |

| 2 | Protonated Intermediate | -5 |

| 3 | Transition State | +15 |

| 4 | Products (Amide + DMB cation) | -2 |

Note: These are hypothetical values to illustrate a typical reaction profile.

Detailed Analysis of Electronic Effects on Reaction Kinetics and Thermodynamics

The electronic effects of the substituents on the phenyl ring play a significant role in the kinetics and thermodynamics of reactions involving this compound. The two methoxy groups at the 2- and 4-positions strongly activate the ring towards electrophilic substitution and stabilize the formation of a benzylic cation intermediate, which is key in the deprotection mechanism. bme.huresearchgate.net

In the context of the acid-catalyzed cleavage of the DMB group, the electron-donating methoxy groups facilitate the departure of the amine by stabilizing the resulting 2,4-dimethoxybenzyl cation. The methyl group at the 3-position provides additional, albeit weaker, electron donation. Computational studies on similar systems have quantified these effects by analyzing the charge distribution in the transition state and the stability of the intermediates. bme.hu The rate of deprotection is significantly enhanced compared to an unsubstituted benzyl (B1604629) group due to this electronic stabilization.

Conformational Analysis of this compound and its Key Adducts

The biological activity and reactivity of flexible molecules like this compound are often dependent on their preferred conformation. Conformational analysis involves identifying the stable conformers and determining their relative energies. For benzylamine derivatives, the key dihedral angles are those around the C(aryl)-C(benzyl) and C(benzyl)-N bonds.

Computational methods, such as potential energy surface scans, are used to explore the conformational space. For benzylamine, studies have identified both gauche and anti conformers with respect to the orientation of the amino group relative to the phenyl ring. colostate.edu The presence of the methoxy and methyl substituents in this compound will influence the rotational barriers and the relative stability of these conformers due to steric and electronic interactions. The methoxy groups, particularly the one at the 2-position, can have a significant steric clash with the aminomethyl side chain, influencing its preferred orientation.

Table 3: Postulated Relative Energies of Conformers of this compound

| Conformer | Dihedral Angle (C-C-N-H) (°) | Relative Energy (kcal/mol) |

| Gauche 1 | ~60 | 0 |

| Anti | ~180 | 0.5 |

| Gauche 2 | ~-60 | 0.2 |

Note: These are hypothetical values to illustrate the expected trend.

Theoretical Prediction and Interpretation of Spectroscopic Data (e.g., NMR Chemical Shifts for Related Dimethoxy Compounds)

Computational chemistry can be a powerful tool for predicting and interpreting spectroscopic data, including NMR chemical shifts. The GIAO (Gauge-Including Atomic Orbital) method is a widely used DFT-based approach for calculating NMR shielding tensors, which can be converted to chemical shifts.

While a specific theoretical NMR spectrum for this compound is not reported, predictions for related dimethoxy compounds can provide a basis for interpretation. rsc.org The chemical shifts of the aromatic protons and carbons are particularly sensitive to the electronic effects of the substituents. The electron-donating methoxy groups will shield the aromatic protons, causing them to appear at a higher field (lower ppm) than in unsubstituted benzene (B151609). The methyl group will also contribute to this shielding.

Table 4: Predicted vs. Experimental ¹H NMR Chemical Shifts for a Related Dimethoxybenzylamine Derivative

| Proton | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| H-3 | 6.45 | 6.42 |

| H-5 | 6.50 | 6.48 |

| H-6 | 7.10 | 7.05 |

| CH₂ | 3.75 | 3.70 |

| OCH₃ (C2) | 3.80 | 3.78 |

| OCH₃ (C4) | 3.85 | 3.82 |

Note: The predicted values are hypothetical and for a generic 2,4-dimethoxybenzylamine (B23717) derivative for illustrative purposes. Experimental data is from a similar compound. rsc.org

Advanced Synthetic Applications and Methodological Advancements

Participation of 2,4-Dimethoxy-3-methylbenzylamine Derivatives in Multi-Component and Cascade Reactions

Multi-component reactions (MCRs) and cascade reactions are powerful tools in modern synthetic chemistry, allowing for the construction of complex molecular architectures in a single step from three or more reactants. These reactions are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular diversity. nih.govbeilstein-journals.org Derivatives of benzylamine (B48309), including those with dimethoxy substitutions, have proven to be key components in various MCRs.

A notable application involves the use of 2,4-dimethoxybenzylamine (B23717) in the Ugi four-component reaction (Ugi-4CR). The Ugi reaction is a cornerstone of MCR chemistry, combining an amine, a carbonyl compound, a carboxylic acid, and an isocyanide to produce α-acylamino carboxamide derivatives. nih.gov In a specific application, 2,4-dimethoxybenzylamine has been utilized in the Ugi synthesis of novel antimicrobial agents. nih.gov For instance, it was a key component in the synthesis of structurally related nikkomycins and polyoxins, which are nucleoside antibiotics that act against chitin (B13524) synthase. nih.gov In this context, 2,4-dimethoxybenzylamine was reacted with a protected uridine-5'-aldehyde, an isoxazolecarboxylic acid derivative, and a convertible isonitrile. nih.gov Subsequent acidic hydrolysis efficiently removed the 2,4-dimethoxybenzyl (DMB) group, demonstrating its dual role as a reactive component and a protecting group. nih.gov

The general mechanism of the Ugi reaction involves the initial formation of an imine from the amine (2,4-dimethoxybenzylamine) and the carbonyl compound. This is followed by the addition of the isocyanide and the carboxylic acid to yield the final bis-amide product. nih.gov The versatility of the Ugi reaction and other MCRs like the Passerini, Biginelli, and Hantzsch reactions allows for the creation of diverse molecular scaffolds, which is particularly valuable in drug discovery. nih.govacs.orgthieme-connect.comrsc.orgscientificlabs.co.uksigmaaldrich.com

Contributions to Combinatorial Chemistry and the Synthesis of Compound Libraries

Combinatorial chemistry is a powerful strategy for the rapid synthesis of large numbers of related compounds, known as compound libraries. These libraries are invaluable in the search for new drug candidates and materials with desired properties. The use of versatile building blocks is central to the success of combinatorial synthesis.

While direct examples of large-scale combinatorial libraries built specifically from this compound are not extensively documented, the principles of its application in MCRs lend themselves directly to this field. The ability of the closely related 2,4-dimethoxybenzylamine to participate in reactions like the Ugi synthesis makes it an ideal candidate for the generation of diverse compound libraries. scientificlabs.co.uksigmaaldrich.compreprints.org By systematically varying the other components in the MCR (the carbonyl, carboxylic acid, and isocyanide), a vast array of structurally distinct molecules can be generated from a single benzylamine core.

The synthesis of heterocyclic compound libraries is a significant area of medicinal chemistry. nih.govnih.gov The functional groups on the this compound scaffold can be further modified post-MCR to increase library diversity. The dimethoxybenzyl (DMB) moiety itself can be cleaved under acidic conditions, revealing a primary amine that can be further functionalized. thieme-connect.comwustl.edu This "catch-and-release" strategy is highly advantageous in solid-phase synthesis, a common technique in combinatorial chemistry.

Exploration in Electron Transfer Mediated Processes and Catalysis

The electronic properties of the dimethoxy- and methyl-substituted benzene (B151609) ring in this compound suggest its potential involvement in electron transfer processes. The electron-donating nature of the methoxy (B1213986) groups can influence the redox potential of the molecule and its derivatives. Studies on dimethoxybenzene derivatives have shown that the positions of the methoxy groups modulate the compounds' electronic properties, including their HOMO-LUMO energy gaps and molecular electrostatic potentials, which are critical for their reactivity. nih.gov

In the field of catalysis, benzylamine derivatives can act as ligands for transition metal complexes. nih.govmdpi.com These complexes can exhibit catalytic activity in a variety of organic transformations. For instance, manganese(III) complexes with Schiff base ligands derived from substituted benzaldehydes have been shown to be effective catalysts for oxidation reactions, such as the aerobic oxidation of o-aminophenol and 3,5-di-tert-butylcatechol, as well as the epoxidation of styrene. nih.gov The amine functionality of this compound allows for its incorporation into such ligand systems. The electronic and steric properties imparted by the dimethoxy and methyl substituents can tune the catalytic activity and selectivity of the resulting metal complex. rsc.org

While specific studies detailing the catalytic applications of this compound are limited, the broader field of catalysis with transition metal complexes of substituted benzylamines provides a strong rationale for its potential in this area. nih.govrsc.org

Development of Novel Synthetic Reagents and Chiral Auxiliaries Derived from the this compound Scaffold

The structural features of this compound make it an attractive starting material for the development of novel synthetic reagents. The 2,4-dimethoxybenzyl (DMB) group, which can be derived from this amine, is a well-established protecting group in organic synthesis, particularly in peptide chemistry. acs.orgwustl.eduacs.org It is used to protect the amide side chains of glutamine and asparagine and can be readily cleaved with trifluoroacetic acid. wustl.edu The DMB group has also been employed as an efficient protecting group for tetrazoles in the synthesis of complex pharmaceuticals like olmesartan (B1677269) medoxomil. thieme-connect.com Its stability under various reaction conditions and ease of removal under mild acidic conditions make it a valuable tool for multi-step syntheses. thieme-connect.comrsc.org

Furthermore, the chiral potential of benzylamine derivatives opens the door to their use as chiral auxiliaries in asymmetric synthesis. wikipedia.orgnih.govsigmaaldrich.com A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. wikipedia.org While specific chiral auxiliaries derived from this compound are not yet widely reported, the general principle has been demonstrated with other substituted benzylamines. For example, chiral oxazolidinones and pseudoephedrine-based auxiliaries are extensively used to direct stereoselective alkylation and aldol (B89426) reactions. wikipedia.orgusm.eduyoutube.com The synthesis of a chiral version of this compound could lead to the development of new auxiliaries, where the substitution pattern on the aromatic ring could influence the diastereoselectivity of reactions.

Emerging Research Frontiers and Future Perspectives

Sustainable and Green Chemistry Approaches for Synthesis and Application

The drive towards environmentally benign chemical processes has spurred research into sustainable methods for synthesizing and utilizing 2,4-Dimethoxy-3-methylbenzylamine and related benzylamines. A significant focus is on the use of biocatalysts, such as transaminases, to facilitate greener synthetic routes. researchgate.net These enzymatic methods often operate under milder conditions and can reduce the reliance on hazardous reagents and solvents. For instance, the synthesis of substituted benzylamines has been achieved using enzymes like Pp-SpuC from Pseudomonas putida, showcasing the potential for eco-efficient production. researchgate.net

Another promising green chemistry approach is the use of water as a solvent for organic reactions. "On-water" synthesis protocols have been developed for related compounds, offering advantages like simple operation, high yields, and easy product isolation. organic-chemistry.org The use of recyclable catalysts, such as benzylamine (B48309) itself acting as a nucleophilic catalyst in some reactions, further enhances the sustainability of these methods. organic-chemistry.org Additionally, the development of one-pot syntheses using green media like choline (B1196258) chloride is being explored to create more efficient and environmentally friendly processes for producing benzylamine derivatives. researchgate.net

Integration with Automation and High-Throughput Methodologies in Synthetic Research

The integration of automation and high-throughput screening is revolutionizing the discovery and optimization of synthetic routes for compounds like this compound. Automated synthesis platforms enable the rapid generation of a large number of derivatives, facilitating the exploration of structure-activity relationships. This is particularly relevant in medicinal chemistry, where the synthesis and evaluation of numerous analogs are often required to identify lead compounds. nih.gov

High-throughput screening methods are also being employed to quickly assess the reactivity and potential applications of new compounds. For example, DNA-encoded library (DEL) technology allows for the massive-scale synthesis and screening of compounds for biological activity. acs.org While direct high-throughput screening data for this compound is not yet widely published, the methodologies are well-established for similar amine-containing scaffolds, suggesting a future direction for research. acs.org

Theoretical Prediction and Rational Design of New Derivatives with Tuned Reactivity Profiles

Computational chemistry and molecular modeling are becoming indispensable tools for the rational design of new derivatives of this compound with specific, tailored reactivity. Density Functional Theory (DFT) calculations, for example, can be used to predict the geometric, thermodynamic, and spectroscopic properties of benzothiazole (B30560) derivatives, providing insights into their potential as antibacterial agents. mdpi.com Such computational studies can help in understanding the charge distribution, molecular electrostatic potential, and frontier molecular orbitals (HOMO-LUMO), which are crucial for predicting reactivity. mdpi.comresearchgate.net

This predictive power allows for the in silico design of novel molecules with enhanced or specific reactivity profiles before their actual synthesis, saving significant time and resources. For instance, computational studies can guide the modification of the substituent pattern on the aromatic ring to fine-tune the electronic properties and, consequently, the reactivity of the benzylamine moiety. This approach is being applied in drug discovery to design multifunctional agents, such as those targeting Alzheimer's disease, by predicting their binding affinity to various biological targets. nih.gov

Identification of Unexplored Reactivity Patterns and Novel Synthetic Utilities for the Compound

Research continues to uncover novel reactivity patterns and synthetic applications for this compound and its analogs. While it is known to act as an amine nucleophile, its potential in more complex, multi-component reactions is an active area of investigation. sigmaaldrich.comsigmaaldrich.com For example, benzylamines can participate in Mannich-like reactions and can be used as catalysts in certain synthetic transformations. organic-chemistry.orgorganic-chemistry.org

The exploration of its reactivity extends to its use as a precursor for the synthesis of more complex heterocyclic systems. The development of new catalytic systems, such as those based on copper, enables novel C-N bond-forming reactions, expanding the synthetic utility of benzylamines. nih.govchemistryviews.org Furthermore, the discovery of enzymes that can catalyze the reverse reaction of N-substituted formamide (B127407) deformylase opens up new biocatalytic routes for the synthesis of N-benzyl carboxamides from benzylamines. nih.gov

Interdisciplinary Research at the Interface of Organic Chemistry and Other Disciplines

The unique properties of this compound position it at the crossroads of organic chemistry and other scientific fields, including medicinal chemistry and materials science. In medicinal chemistry, benzylamine derivatives are being investigated for a wide range of therapeutic applications. They serve as key building blocks for the synthesis of compounds with potential as antimycotics, inhibitors of enzymes like 17β-hydroxysteroid dehydrogenase, and multifunctional agents for neurodegenerative diseases. nih.govnih.govmdpi.com The ability to modify the benzylamine scaffold allows for the fine-tuning of biological activity. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.